6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol
Overview
Description
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a precursor compound using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or high-pressure reduction processes. These methods are optimized for higher yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, fully saturated derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Industry: Utilized in the production of pharmaceuticals and as a building block for various chemical compounds.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol involves its interaction with specific molecular targets. For instance, it has been studied as a calcitonin gene-related peptide (CGRP) receptor antagonist, which is relevant in the treatment of migraines. The compound binds to the CGRP receptor, inhibiting its activity and thereby reducing migraine symptoms .
Comparison with Similar Compounds
Similar Compounds
(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol: This compound is similar in structure but includes additional functional groups that enhance its biological activity.
®-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride: Another structurally related compound with different pharmacological properties.
Uniqueness
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-6-2-1-5-9-8(10)4-3-7-11-9/h3-4,7,10,12H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUSCQWNRWEJGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC=N2)C(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20489292 | |
Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20489292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63031-33-4 | |
Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20489292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.